molecular formula C17H26ClNO2 B4439951 1-[(E)-4-(2-ethoxyphenoxy)but-2-enyl]piperidine;hydrochloride

1-[(E)-4-(2-ethoxyphenoxy)but-2-enyl]piperidine;hydrochloride

Cat. No.: B4439951
M. Wt: 311.8 g/mol
InChI Key: XDNXYLZNXGKDJJ-HRNDJLQDSA-N
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Description

1-[(E)-4-(2-ethoxyphenoxy)but-2-enyl]piperidine;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring attached to a butenyl chain, which is further substituted with an ethoxyphenoxy group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(E)-4-(2-ethoxyphenoxy)but-2-enyl]piperidine;hydrochloride typically involves a multi-step process. One common method includes the following steps:

    Formation of the Butenyl Chain: The butenyl chain can be synthesized through a series of reactions starting from simple alkenes or alkynes. For instance, a Heck reaction can be employed to couple an alkene with an aryl halide, forming the desired butenyl chain.

    Attachment of the Ethoxyphenoxy Group: The ethoxyphenoxy group can be introduced via an etherification reaction. This involves reacting an appropriate phenol derivative with an ethyl halide in the presence of a base.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction, often involving the reduction of a corresponding nitrile or amide precursor.

    Final Coupling and Hydrochloride Formation: The final step involves coupling the butenyl chain with the piperidine ring, followed by the formation of the hydrochloride salt through the addition of hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(E)-4-(2-ethoxyphenoxy)but-2-enyl]piperidine;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting double bonds to single bonds.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halides or other leaving groups are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Alkyl halides, amines, thiols

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Saturated hydrocarbons

    Substitution: Substituted piperidine derivatives

Scientific Research Applications

1-[(E)-4-(2-ethoxyphenoxy)but-2-enyl]piperidine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-[(E)-4-(2-ethoxyphenoxy)but-2-enyl]piperidine;hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing neurotransmission pathways. This modulation can lead to various physiological effects, including changes in mood, cognition, and pain perception.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(E)-4-(2-methoxyphenoxy)but-2-enyl]piperidine
  • 1-[(E)-4-(2-propoxyphenoxy)but-2-enyl]piperidine
  • 1-[(E)-4-(2-butoxyphenoxy)but-2-enyl]piperidine

Uniqueness

1-[(E)-4-(2-ethoxyphenoxy)but-2-enyl]piperidine;hydrochloride is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and biological activity. Compared to its analogs with different alkoxy groups, this compound may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in research and industry.

Properties

IUPAC Name

1-[(E)-4-(2-ethoxyphenoxy)but-2-enyl]piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO2.ClH/c1-2-19-16-10-4-5-11-17(16)20-15-9-8-14-18-12-6-3-7-13-18;/h4-5,8-11H,2-3,6-7,12-15H2,1H3;1H/b9-8+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDNXYLZNXGKDJJ-HRNDJLQDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCC=CCN2CCCCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1OC/C=C/CN2CCCCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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